G Protein Antagonist

説明

G Protein Antagonists are compounds that inhibit the function of G protein-coupled receptors (GPCRs). These receptors play a crucial role in transmitting signals from the outside to the inside of cells, influencing various physiological processes such as vision, taste, smell, and the regulation of mood and immune responses . By blocking these receptors, G Protein Antagonists can modulate cellular responses, making them valuable in therapeutic applications.

作用機序

Target of Action

G Protein Antagonists primarily target G protein-coupled receptors (GPCRs) . GPCRs are the largest and most diverse group of membrane receptors in eukaryotes, mediating a wide variety of physiological functions . They detect molecules outside the cell and activate cellular responses . They are coupled with G proteins, which can be subgrouped into four major functional types: G αs, G αi/o, G αq/11, and G 12/13 .

Mode of Action

The mode of action of G Protein Antagonists involves interaction with their targets, leading to changes in the cell . When an antagonist binds to the GPCR, it prevents the receptor from interacting with G proteins, thereby inhibiting the activation of the G protein . This prevents the G protein’s α subunit from exchanging GDP for GTP, which is a crucial step in the activation of intracellular signaling proteins .

Biochemical Pathways

The biochemical pathways affected by G Protein Antagonists are primarily those involving GPCRs and their associated G proteins . GPCRs typically activate different classes of heterotrimeric G proteins in response to agonist binding . When an antagonist is present, these pathways are inhibited, preventing the downstream effects that would normally occur upon gpcr activation . For example, the cAMP signal pathway and the phosphatidylinositol signal pathway, two principal signal transduction pathways involving GPCRs, can be affected .

Pharmacokinetics

The pharmacokinetics of G Protein Antagonists can vary depending on the specific compound. A study on hd-6277, a selective agonist of g-protein-coupled receptor 40, showed that the drug was well absorbed over all doses under fasting conditions and systemic exposure increased in a dose-dependent manner . The drug was eliminated rapidly with a terminal elimination half-life of 0.862–2.50 h, and excreted little in human excreta .

Result of Action

The result of the action of G Protein Antagonists is the inhibition of the normal cellular responses that would occur upon activation of the targeted GPCRs . By preventing the activation of G proteins, these antagonists can inhibit a variety of physiological responses, ranging from sensory perception to hormonal regulation .

Action Environment

The action of G Protein Antagonists can be influenced by various environmental factors. For instance, the cellular environment can have a profound effect on GPCR function and regulation . Membrane phospholipids, sphingolipids, glycolipids, and sterols, particularly cholesterol, can influence membrane fluidity and GPCR function . Furthermore, GPCRs and their cognate G-proteins are present and functional at a number of intracellular sites such as the endoplasmic reticulum, nuclear membranes, vesicles, mitochondria, and in the nucleoplasm .

生化学分析

Biochemical Properties

G Protein Antagonists interact with a variety of enzymes, proteins, and other biomolecules. The interaction between G Protein Antagonists and GPCRs is one of the earliest receptor-mediated events . The binding of G Protein Antagonists to GPCRs regulates a variety of physiological and pathological responses .

Cellular Effects

G Protein Antagonists have profound effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The interaction between G Protein Antagonists and GPCRs can modulate the binding of the poorly hydrolysable GTP analog to the Gα-protein subunit .

Molecular Mechanism

The mechanism of action of G Protein Antagonists involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of G Protein Antagonists to GPCRs promotes the GDP/GTP exchange on Gα subunits .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of G Protein Antagonists can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of G Protein Antagonists vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

G Protein Antagonists are involved in various metabolic pathways. They interact with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

G Protein Antagonists are transported and distributed within cells and tissues. They interact with transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

The subcellular localization of G Protein Antagonists and their effects on activity or function are crucial aspects of their biochemical properties. This includes any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of G Protein Antagonists typically involves multiple steps, including the formation of the core structure and the addition of functional groups that enhance binding affinity and specificity. Common synthetic routes include:

Nucleophilic substitution reactions: These are used to introduce various substituents onto the core structure.

Oxidation and reduction reactions: These modify the oxidation state of the molecule to achieve the desired chemical properties.

Industrial Production Methods: Industrial production of G Protein Antagonists often employs high-throughput screening and combinatorial chemistry to identify potent compounds. Techniques such as X-ray diffraction analysis and cryoelectron microscopy are used to determine the structure of receptor-ligand complexes, aiding in the rational design of these antagonists .

化学反応の分析

Types of Reactions: G Protein Antagonists undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substituent.

Major Products: The major products of these reactions are typically derivatives of the core structure with enhanced binding affinity and specificity for GPCRs .

科学的研究の応用

G Protein Antagonists have a wide range of applications in scientific research:

Chemistry: Used to study the structure and function of GPCRs.

Biology: Employed in research on cell signaling pathways and receptor functions.

Medicine: Used in the development of drugs for treating conditions such as hypertension, heart failure, and psychiatric disorders.

Industry: Applied in the development of new therapeutic agents and in high-throughput screening for drug discovery

類似化合物との比較

Dopamine Antagonists: These compounds block dopamine receptors, which are a subset of GPCRs.

Serotonin Antagonists: These inhibit serotonin receptors, another subset of GPCRs.

Adrenergic Antagonists: These block adrenergic receptors, which are involved in the fight-or-flight response

Uniqueness: G Protein Antagonists are unique in their ability to target a broad range of GPCRs, making them versatile tools in both research and therapeutic applications. Unlike other antagonists that may target specific receptors, G Protein Antagonists can modulate multiple signaling pathways, providing a broader scope of action .

特性

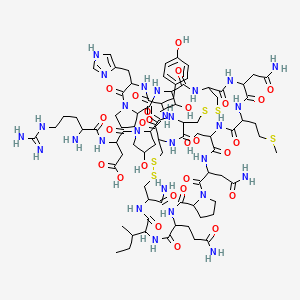

IUPAC Name |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H64N12O9S/c1-79-24-23-42(51(59)72)64-55(76)46(26-33-29-60-39-16-8-5-13-36(33)39)69-57(78)48(28-35-31-62-41-18-10-7-15-38(35)41)68-54(75)45(25-32-11-3-2-4-12-32)66-56(77)47(27-34-30-61-40-17-9-6-14-37(34)40)67-53(74)44(19-21-49(58)70)65-52(73)43-20-22-50(71)63-43/h2-18,29-31,42-48,60-62H,19-28H2,1H3,(H2,58,70)(H2,59,72)(H,63,71)(H,64,76)(H,65,73)(H,66,77)(H,67,74)(H,68,75)(H,69,78)/t42-,43-,44-,45-,46+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYRBHQWMXTCHQ-SFIKJRKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H64N12O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745572 | |

| Record name | 5-Oxo-L-prolyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-D-tryptophyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1093.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143675-79-0 | |

| Record name | 5-Oxo-L-prolyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-D-tryptophyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

ANone: G protein antagonists are molecules that interfere with the signaling pathways of G proteins, a family of proteins crucial for transducing signals from a variety of cell surface receptors known as G protein-coupled receptors (GPCRs). These antagonists typically bind to G proteins, preventing them from interacting with activated GPCRs or downstream effector molecules, ultimately inhibiting the cellular response.

A: Suramin and its analogues, such as NF449 and NF503, act as G protein antagonists by inhibiting the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the G protein alpha subunit. This exchange is the rate-limiting step in G protein activation. [, ]

A: Yes, research has led to the development of G protein antagonists with selectivity for specific subtypes. For instance, NF503 and NF449 demonstrate selectivity for the Gsα subunit. These compounds effectively inhibit the coupling of β-adrenergic receptors to Gs, while minimally affecting Gi/Go- and Gq-coupled receptors like the A1-adenosine and angiotensin II receptors, respectively. [] On the other hand, NF023 displays selectivity for Giα-1 and Goα subunits. []

ANone: G proteins are involved in a wide range of cellular processes, and G protein antagonists have been shown to modulate several of them. Examples include:

- Cell migration: GnRH-(1-5), a cleavage product of gonadotropin-releasing hormone (GnRH), has been shown to inhibit cell migration in immortalized GnRH-secreting GN11 cells by binding to G protein-coupled receptor 173 (GPR173). Treatment with a generic G protein antagonist abolished this inhibitory effect, indicating the involvement of a G protein-dependent mechanism. [] Similarly, CXCL12, a chemokine, has been found to inhibit the migration of oligodendrocyte precursor cells towards growth factors, and this effect is blocked by a this compound. []

- Cell differentiation: CXCL12 has also been shown to promote the differentiation of oligodendrocyte precursor cells into mature oligodendrocytes, and this effect is also blocked by a this compound. []

- Hormone release: The effects of progesterone (P4) on gallbladder muscle cells were investigated, and it was found that high levels of caveolar cholesterol inhibited the P4-induced changes in G protein levels, specifically the downregulation of Gi3 and upregulation of Gs protein. This inhibition was reversed by treatment with a this compound, GDP-βS. []

- Smooth muscle contraction: Acetylcholine (ACh) and endothelin (ET)-1 induce contraction of airway smooth muscle by increasing sensitivity to intracellular Ca2+ concentration ([Ca2+]). This effect was studied in porcine tracheal smooth muscle, and it was found that the this compound 2A (GP Ant-2A) inhibited contractile responses to both ACh and ET-1, suggesting the involvement of Gq and Gi proteins in the process. [, ] Similarly, in another study, the this compound, N-ethylmaleimide, was found to prevent the modulating effects of both ATP and adenosine on acetylcholine release in the neuromuscular synapse. []

ANone: Certainly, here are additional examples of G protein antagonists and their respective targets:

- Pertussis toxin: This toxin specifically targets Gi/Go proteins by ADP-ribosylating the α subunit, preventing their interaction with receptors. [, , , ] It has been extensively used to study Gi/Go protein signaling pathways. For example, pertussis toxin has been shown to inhibit the activation of adenylyl cyclase by the zona pellucida in mouse sperm, suggesting that the zona pellucida stimulates adenylyl cyclase activity through a Gi protein-mediated pathway. [] In another study, pertussis toxin blocked the inhibitory effect of ethanol on neural crest cell development, suggesting that the proapoptotic effects of ethanol on neural crest cells are mediated by Gαi/o protein activation. []

- Gallein: This commercially available G-protein antagonist has been recently identified as a dual-specificity inhibitor against two families of polyphosphate kinase (PPK) enzymes in Pseudomonas aeruginosa. [] This finding suggests that gallein may serve as a potential therapeutic agent against this bacterium and highlights the diverse targets of G-protein antagonists.

- GDPβS: This non-hydrolyzable GDP analog competes with GTP for binding to G proteins, maintaining them in an inactive state. [, , ]

- U73122: This compound inhibits phospholipase C (PLC), an enzyme often activated downstream of Gq proteins. [, , , , ] It has been used to study the involvement of Gq-PLC signaling pathways in various cellular responses.

ANone: Given their ability to modulate diverse cellular processes, G protein antagonists hold promise as therapeutic agents for various conditions, including:

- Cancer: Inhibiting G protein signaling pathways involved in tumor cell proliferation, migration, and angiogenesis has emerged as a potential strategy for cancer therapy. For example, inhibiting RhoA, a small G protein downstream of Gq, has been shown to suppress pancreatic cancer cell growth and metastasis. []

- Inflammation: G protein antagonists targeting specific G protein subtypes involved in inflammatory responses could offer therapeutic benefits in inflammatory diseases. For instance, blocking Gq signaling has been shown to reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD). []

- Cardiovascular diseases: G protein antagonists modulating cardiac muscle contractility and vascular tone could be beneficial in treating conditions like hypertension and heart failure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)